molecular formula C4H11NO2 B045213 Aminoacetaldehyde dimethyl acetal CAS No. 22483-09-6

Aminoacetaldehyde dimethyl acetal

Cat. No. B045213
Key on ui cas rn: 22483-09-6
M. Wt: 105.14 g/mol
InChI Key: QKWWDTYDYOFRJL-UHFFFAOYSA-N
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Patent
US05880284

Procedure details

The N-[2-(1-benzyl-1-azoniabicyclo[2.2.2]-octan-4-yl)ethyl]aminoacetaldehyde-dimethylacetal-chloride-hydrochloride [melting point: 202°-204° C. (decomp.); Rf -value: 0.62 (Reversed Phase Silica gel, methanol/5% aqueous saline solution=6:4)]1 used as amine component is obtained by reaction of 1-benzyl-4-(2-chloroethyl)-1-azoniabicyclo[2.2.2]octane-chloride with aminoacetaldehyde-dimethylacetal.
Name
N-[2-(1-benzyl-1-azoniabicyclo[2.2.2]-octan-4-yl)ethyl]aminoacetaldehyde-dimethylacetal-chloride-hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[Cl-].[CH3:3][O:4][CH:5]([O:25][CH3:26])[CH2:6][NH:7][CH2:8][CH2:9][C:10]12[CH2:17][CH2:16][N+:13]([CH2:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)([CH2:14][CH2:15]1)[CH2:12][CH2:11]2>CO>[Cl-:1].[CH2:18]([N+:13]12[CH2:16][CH2:17][C:10]([CH2:9][CH2:8][Cl:1])([CH2:15][CH2:14]1)[CH2:11][CH2:12]2)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[CH3:3][O:4][CH:5]([O:25][CH3:26])[CH2:6][NH2:7] |f:0.1.2,4.5|

Inputs

Step One
Name
N-[2-(1-benzyl-1-azoniabicyclo[2.2.2]-octan-4-yl)ethyl]aminoacetaldehyde-dimethylacetal-chloride-hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.[Cl-].COC(CNCCC12CC[N+](CC1)(CC2)CC2=CC=CC=C2)OC
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C(C1=CC=CC=C1)[N+]12CCC(CC1)(CC2)CCCl
Name
Type
product
Smiles
COC(CN)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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